Ethyl 7-bromobenzofuran-2-carboxylate

Description

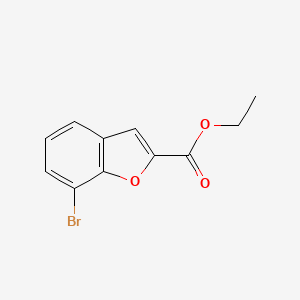

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) is a brominated benzofuran derivative with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . This compound features a benzofuran core substituted with a bromine atom at the 7-position and an ethyl ester group at the 2-position. Key physicochemical properties include a density of 1.52 g/cm³, a boiling point of 328.3°C, and a flash point of 152.4°C . It is commercially available from suppliers such as Aladdin Scientific, Hairui Chem, and CymitQuimica, with purities typically exceeding 95% .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 7-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNYOGFMKPEKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674484 | |

| Record name | Ethyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-65-8 | |

| Record name | Ethyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl 7-Bromobenzofuran-2-Carboxylate

The synthesis of this compound typically involves a multi-step process:

Preparation of Starting Materials : The synthesis begins with the preparation of 7-bromo-2-hydroxybenzaldehyde. This can be achieved by bromination of 2-hydroxybenzaldehyde in an appropriate solvent.

Cyclization Reaction : The next step involves the reaction of 7-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) to form the benzofuran ring. This reaction is typically carried out in an alcoholic solution, such as ethanol.

Esterification : The resulting product is then esterified to form this compound. This step may involve further purification to obtain the desired compound in high yield.

Detailed Synthesis Protocol

Step 1: Preparation of 7-Bromo-2-Hydroxybenzaldehyde

- Reagents : 2-Hydroxybenzaldehyde, bromine, acetic acid.

- Procedure : Brominate 2-hydroxybenzaldehyde in acetic acid to obtain 7-bromo-2-hydroxybenzaldehyde.

Step 2: Cyclization to Form Benzofuran Ring

| Reagents | Conditions |

|---|---|

| 7-Bromo-2-hydroxybenzaldehyde | Ethanol, K2CO3 |

| Ethyl chloroacetate | Reflux |

Step 3: Esterification

| Reagents | Conditions |

|---|---|

| Cyclized intermediate | Ethanol, acid catalyst (if necessary) |

Analysis and Purification

After synthesis, the compound should be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. Purification methods like column chromatography may be employed to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in transesterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as N-methyl pyrrolidine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzofuran derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .

Scientific Research Applications

Ethyl 7-bromobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-Bromobenzofuran-2-carboxylate

- Molecular Formula : C₁₁H₉BrO₃ (same as the 7-bromo analog).

- Structure : Bromine at the 5-position instead of the 7-position.

- Key Differences: The 5-bromo derivative exhibits near-planar geometry, with the carboxyl group tilted at 4.8° relative to the benzofuran ring .

Methyl 7-Bromobenzofuran-2-carboxylate

Ethyl 7-Chloro-2,3-dihydrobenzofuran-2-carboxylate

1-(7-Bromobenzofuran-2-yl)ethanone

Research and Commercial Relevance

- Pharmacological Potential: While Ethyl 5-bromobenzofuran-2-carboxylate has been studied for bioactivity, data on the 7-bromo analog are sparse . Structural analogs like the 2,3-dihydro derivative are prioritized in drug discovery for improved pharmacokinetics .

- Synthetic Utility : The 7-bromo substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable intermediate .

- Commercial Availability : Suppliers offer the compound in gram quantities (e.g., 1g for $50–100 ), reflecting its niche but critical role in organic synthesis .

Biological Activity

Ethyl 7-bromobenzofuran-2-carboxylate (C11H9BrO3) is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

This compound can be synthesized through various methods, including bromination of benzofuran followed by esterification. The typical synthetic route involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate and N-methyl pyrrolidine to yield the desired product. The compound has been characterized using techniques such as NMR and mass spectrometry to confirm its structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a variety of microorganisms, including bacteria and fungi. The structure-activity relationship (SAR) indicates that the presence of bromine enhances the compound's antibacterial activity compared to other halogenated derivatives.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 23 | |

| Escherichia coli | 24 | |

| Pseudomonas aeruginosa | 20 | |

| Candida albicans | 22 |

The results indicate that this compound exhibits significant inhibitory effects against these pathogens, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies demonstrate that it possesses cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (NCI-H187). The mechanism of action is believed to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate that this compound is more active than many standard anticancer agents, making it a promising candidate for further development.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and ester group play significant roles in enhancing reactivity and biological effects. Research suggests that the compound may inhibit key enzymes involved in cancer progression and microbial growth, although further studies are needed to elucidate the precise mechanisms involved .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus showed promising results with an inhibition zone greater than that of conventional antibiotics like ciprofloxacin .

- Cancer Cell Line Studies : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-bromobenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

- Synthetic Routes :

- The compound is typically synthesized via bromination of benzofuran precursors followed by esterification. For example, bromination at the 7-position of a benzofuran scaffold (e.g., 2-hydroxybenzaldehyde derivatives) using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Esterification with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate) in solvents such as N-methylpyrrolidine (NMP) .

- Key Reaction Conditions :

- Temperature: Optimal yields are reported at 60–80°C for bromination steps .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency .

- Catalysts: Use of Lewis acids (e.g., FeCl₃) may accelerate bromination .

- Yield Optimization : Purity >95% is achievable via column chromatography or recrystallization .

Q. How is the structure of this compound confirmed, and what spectroscopic techniques are critical?

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C7, ester at C2) and aromatic protons .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 269.09) confirm molecular weight .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~600 cm⁻¹ (C-Br) validate functional groups .

Advanced Research Questions

Q. What are the methodological challenges in analyzing contradictory bioactivity data across structurally similar benzofuran derivatives?

- Case Study : this compound vs. 5-bromo or 5-fluoro analogs (e.g., Ethyl 5-bromobenzofuran-2-carboxylate vs. Ethyl 2-(5-bromo-2-fluorophenyl) derivatives ).

- Data Discrepancies :

- Antimicrobial Activity : Bromine at C7 may enhance Gram-positive bacterial inhibition compared to C5 substitution .

- Cytotoxicity : Fluorine substitution reduces off-target effects in cancer cell lines .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Modeling : Quantifies electronic (Hammett constants) and steric effects of substituents .

- High-Throughput Screening (HTS) : Validates bioactivity across multiple assays to minimize false positives .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes (e.g., cytochrome P450) or receptors .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over time .

- Key Findings :

- Bromine’s electronegativity enhances hydrogen bonding with catalytic residues in target proteins .

- Ethyl ester groups may improve membrane permeability in pharmacokinetic models .

Q. What strategies are employed to optimize reaction pathways for scale-up synthesis without compromising purity?

- Scale-Up Challenges :

- Exothermic bromination steps require temperature-controlled reactors .

- Solvent recovery systems (e.g., distillation) reduce waste in esterification .

- Process Analytical Technology (PAT) :

- In-line FTIR monitors reaction progress .

- Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, mixing speed) .

Methodological Recommendations

- Synthetic Optimization : Use DoE to map temperature vs. yield relationships for bromination .

- Bioactivity Validation : Pair HTS with zebrafish toxicity models to prioritize lead compounds .

- Computational Workflows : Integrate docking with free-energy perturbation (FEP) for binding affinity accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.